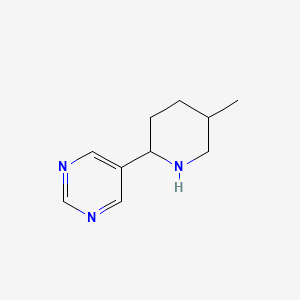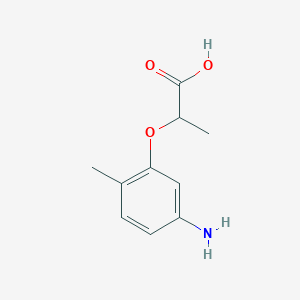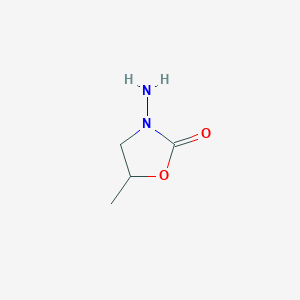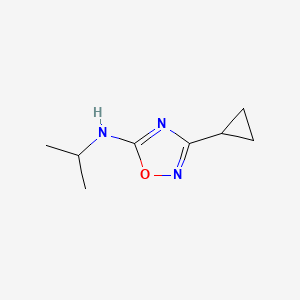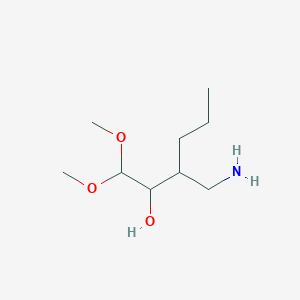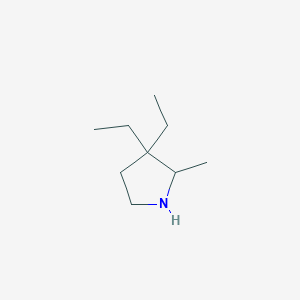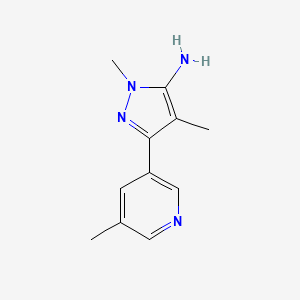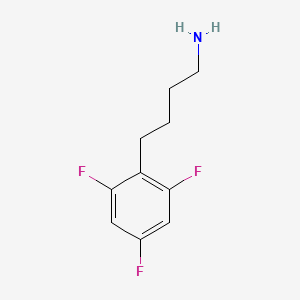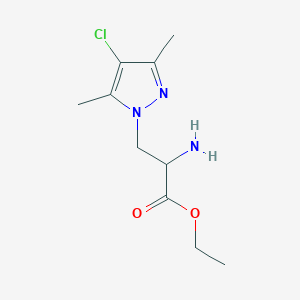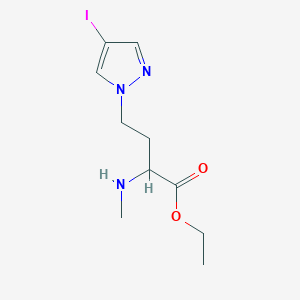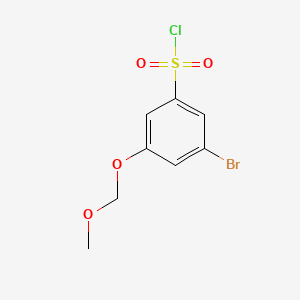
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S. It is a derivative of benzene, featuring bromine, methoxymethoxy, and sulfonyl chloride functional groups. This compound is of interest in various fields of research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves multiple steps:
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxymethoxy group can be oxidized to a methoxy group using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, tetrahydrofuran).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2), solvents (acetonitrile, water).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The bromine and methoxymethoxy groups can also participate in further chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds such as:
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Features a trifluoromethyl group instead of a methoxymethoxy group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Lacks the bromine atom and methoxymethoxy group, resulting in distinct chemical properties.
3-Bromo-4-methoxybenzenesulfonyl chloride:
These comparisons highlight the unique features of this compound, particularly its combination of functional groups that confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H8BrClO4S |
|---|---|
Molecular Weight |
315.57 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-5-14-7-2-6(9)3-8(4-7)15(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
ZZDOTTCIWXLWQW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


